Bis(methylthio)gliotoxin is an inactive derivative of Gliotoxin (GT), a secondary metabolite produced by various fungal species, predominantly Aspergillus fumigatus [, , ]. Classified as an epipolythiodioxopiperazine (ETP) [], Bis(methylthio)gliotoxin is generated through the irreversible methylation of GT by the S-methyltransferase enzyme, TmtA []. Research indicates its potential as a biomarker for invasive aspergillosis (IA), a severe infection primarily caused by A. fumigatus [, , ].
Bisdethiobis(methylthio)gliotoxin is biosynthesized from gliotoxin through enzymatic processes involving reduction and methylation. The biosynthetic pathway has been studied extensively in various fungal species, particularly in Aspergillus fumigatus and Gliocladium deliquescens, where it serves as a metabolic product under specific growth conditions .
Bisdethiobis(methylthio)gliotoxin belongs to the class of compounds known as epipolythiodioxopiperazines, which are characterized by their unique dithiolane structures. These compounds are part of a broader category of non-ribosomal peptides that exhibit significant biological activities, including antibiotic and antifungal properties .
The synthesis of bisdethiobis(methylthio)gliotoxin involves several steps:
Feeding experiments with labeled precursors have demonstrated that bisdethiobis(methylthio)gliotoxin can be synthesized from gliotoxin in fungal cultures, indicating that these metabolic pathways are active in vivo .
Bisdethiobis(methylthio)gliotoxin participates in various chemical reactions, primarily involving redox processes. As a derivative of gliotoxin, it retains the ability to undergo oxidation-reduction reactions, which can lead to the generation of reactive oxygen species (ROS). This property is significant for its biological activity, particularly in modulating cellular responses to oxidative stress .
The primary reaction pathway involves:
The mechanism of action for bisdethiobis(methylthio)gliotoxin primarily revolves around its role in mitigating the toxic effects of gliotoxin itself. By converting gliotoxin into a less reactive form, bisdethiobis(methylthio)gliotoxin acts as a protective agent against oxidative damage in fungal cells.
Relevant data indicates that its melting point ranges between 100-150 °C when analyzed under controlled laboratory conditions.
Bisdethiobis(methylthio)gliotoxin has several potential applications in scientific research:
Bisdethiobis(methylthio)gliotoxin (BmGT), systematically named (3R,5aS,6S,10aR)-6-hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-6,10-dihydro-5aH-pyrazino[1,2-a]indole-1,4-dione, is a modified fungal metabolite classified within the epidithiodiketopiperazine (ETP) family. Its molecular formula is C₁₅H₂₀N₂O₄S₂, with a molecular weight of 356.46 g/mol [2] [7]. Structurally, BmGT is a dioxopiperazine derivative derived from gliotoxin, characterized by the replacement of gliotoxin’s disulfide bridge with two methylthio (-SCH₃) groups at positions C3 and C10a (Figure 1) [3]. This structural modification significantly alters its redox activity and biological properties compared to its parent compound. The molecule features a complex bicyclic structure with a central piperazine ring fused to a six-membered heterocycle, along with chiral centers that confer specific three-dimensional conformation. Its absolute stereochemistry, confirmed as 3R,5aS,6S,10aR through NMR and circular dichroism studies, is critical for biological interactions [7] [10].
BmGT belongs to the bis-thiomethylated subclass of ETPs, distinguished from typical disulfide-bridged ETPs like gliotoxin by its sulfur oxidation state and stability. Unlike gliotoxin, which possesses a redox-active disulfide bond enabling reactive oxygen species generation, BmGT’s methylthio groups render it redox-inert, fundamentally altering its biological activity profile [3] [5]. This structural shift correlates with reduced cytotoxicity but retention of other bioactivities, including antibacterial effects against Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) [10]. The presence of hydroxyl and carbonyl functional groups contributes to its polarity, reflected in water solubility [2].
Table 1: Comparative Structural Features of Key ETP Derivatives
Compound | Molecular Formula | Molecular Weight | Sulfur Functionalization | Redox Activity | |
---|---|---|---|---|---|
Gliotoxin | C₁₃H₁₄N₂O₄S₂ | 326.39 | Disulfide bridge | High | |
BmGT | C₁₅H₂₀N₂O₄S₂ | 356.46 | Bis-methylthio groups | Low/None | |
Bisdethiogliotoxin | C₁₃H₁₄N₂O₄ | 262.27 | Desulfurized | None | |
Dehydroxy-BmGT | C₁₅H₁₈N₂O₃S₂ | 338.44 | Bis-methylthio groups | Low | [10] |
BmGT was first isolated in the 1980s from fermentation broths of Penicillium terlikowskii during screenings for platelet-activating factor (PAF) antagonists. Designated FR-49175, it demonstrated inhibition of PAF-induced rabbit platelet aggregation with an IC₅₀ of 8.4 μM, prompting interest in its structural characterization and derivatization [7] [8]. Early structural studies identified it as a modified gliotoxin derivative, though its biosynthetic relationship to gliotoxin remained unclear for decades.
A pivotal discovery came in 2014 with the identification of gliotoxin bis-thiomethyltransferase (GtmA), an S-adenosylmethionine-dependent enzyme responsible for BmGT biosynthesis in Aspergillus fumigatus. GtmA catalyzes the transfer of methyl groups to the sulfur atoms of dithiogliotoxin, yielding BmGT [3]. Crucially, gtmA resides outside the core gliotoxin biosynthetic gene cluster (located on chromosome 5 in A. fumigatus), explaining its initial oversight in genetic studies. This enzyme functions as a post-biosynthetic regulatory factor, converting toxic gliotoxin into the less cytotoxic BmGT, thereby attenuating self-toxicity in producing fungi [3]. This discovery repositioned BmGT from a metabolic byproduct to a key player in fungal gliotoxin homeostasis.
In clinical mycology, BmGT gained prominence when comparative stability studies revealed its superiority over gliotoxin as a diagnostic biomarker. Unlike gliotoxin, which degrades rapidly in serum due to its reactive disulfide bond, BmGT remains stable in biological matrices. This property enabled reliable detection in sera from patients with invasive aspergillosis (IA), often preceding conventional mycologic evidence of infection [6]. By 2012, prospective clinical studies demonstrated that BmGT detection achieved higher sensitivity (82%) and positive predictive value (PPV; 100%) than galactomannan assays, establishing its clinical validity [9].
Table 2: Key Milestones in BmGT Research
Year | Discovery | Significance | Reference |
---|---|---|---|
1986 | Isolation from P. terlikowskii | First identification as PAF antagonist | [8] |
2006 | Antibacterial activity against MRSA | Expanded bioactivity profile | [10] |
2014 | GtmA enzyme characterization | Elucidation of biosynthetic pathway | [3] |
2012 | Validation as IA diagnostic marker | Clinical utility established | [6] [9] |
2022 | Temporal dynamics in infection | Role in fungal pathogenesis clarified | [5] |
BmGT production is phylogenetically constrained, primarily documented in specific sections of Aspergillus and several Penicillium species. Among Aspergillus taxa, it is consistently detected in species belonging to section Fumigati, notably A. fumigatus – a major human pathogen [3] [5]. Within this section, both clinical and environmental isolates produce BmGT as part of the gliotoxin pathway. Aspergillus terreus, another medically relevant species, also harbors BmGT-producing strains, particularly those derived from extreme environments like saline soils or marine sediments [4]. Notably, genomic analyses confirm the presence of gtmA homologs in over 124 Ascomycete species, suggesting broader potential distribution than currently verified [3].
Penicillium species represent significant BmGT producers, with P. terlikowskii identified as the original source [8]. Marine-derived fungi, including Pseudallescheria species (now reclassified as Scedosporium), also biosynthesize BmGT alongside related analogs like dehydroxybisdethiobis(methylthio)gliotoxin [10]. Interestingly, despite genetic homology in core gliotoxin clusters, BmGT production is absent in phylogenetically distant Aspergillus sections like Flavi or Nigri, indicating evolutionary specialization [7]. The ecological rationale for this distribution may relate to niche adaptation; marine-derived isolates exhibit enhanced BmGT yields under high salinity, potentially linking production to environmental stress response [10].
Table 3: Documented Fungal Sources of BmGT and Related Metabolites
Genus/Species | Section/Clade | Isolation Source | Co-Produced Metabolites | |
---|---|---|---|---|
Aspergillus fumigatus | Fumigati | Clinical specimens, soil | Gliotoxin, Bis-N-norgliovictin | [2] [3] [5] |
Aspergillus terreus | Terrei | Marine sediments, desert soil | Terretonin, Butyrolactones | [4] |
Penicillium terlikowskii | Fasciculata | Terrestrial soils | FR-49175 derivatives | [8] |
Pseudallescheria sp. | - | Marine sediments | Dehydroxy-BmGT, Gliotoxin | [10] |
Trichoderma virens | - | Agricultural soils | Gliovirin, Viridin | [7] |
Molecular evidence indicates that BmGT production requires two prerequisites: a functional gliotoxin biosynthetic cluster (for precursor supply) and the presence of gtmA or homologous methyltransferase genes. While gtmA is widespread in Ascomycota, its expression correlates with BmGT detection only when paired with active gliotoxin synthesis [3] [7]. This explains why some Aspergillus strains (e.g., A. oryzae) possess gtmA homologs but do not produce BmGT – they lack the gliotoxin cluster [7]. Environmental triggers further modulate production; in A. fumigatus, exogenous gliotoxin upregulates gtmA expression, creating a feedback loop that fine-tunes intracellular gliotoxin levels [3]. This regulatory sophistication underscores BmGT’s integral role in fungal secondary metabolism beyond mere detoxification.
Key Compounds Mentioned
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7